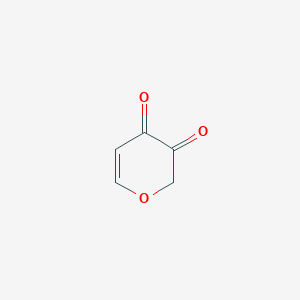

2H-Pyran-3,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76031-43-1 |

|---|---|

Molecular Formula |

C5H4O3 |

Molecular Weight |

112.08 g/mol |

IUPAC Name |

pyran-3,4-dione |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-2H,3H2 |

InChI Key |

RLKSFDPWAOQOMB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=O)C=CO1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Pyran Dione Core and Derivatives

Established Synthetic Routes to Pyran-Dione Scaffolds

Cyclization Reactions

Cyclization reactions represent a fundamental and widely employed strategy for the construction of the pyran-dione ring system. These methods utilize a variety of starting materials and reaction conditions to achieve the desired cyclic structure.

Meldrum's acid and its derivatives are versatile C3 building blocks in organic synthesis, and their reaction with various electrophiles and nucleophiles provides a powerful tool for the construction of heterocyclic systems, including pyran-diones. One-pot, three-component reactions involving Meldrum's acid, arylaldehydes, and 1,3-dicarbonyl compounds have been developed for the synthesis of dihydropyranones and dihydropyrano[2,3-d] Current time information in Bangalore, IN.evitachem.comdioxine-diones. researchgate.net These reactions, often catalyzed by a base like potassium hydroxide (B78521) in a water-ethanol mixture, can be performed under both thermal conditions and ultrasound irradiation, with the latter often providing higher yields in shorter reaction times. researchgate.net

For instance, the reaction of Meldrum's acid with an arylaldehyde is proposed to initially form an arylidene Meldrum's acid intermediate. researchgate.net Subsequent Michael addition of a 1,3-dicarbonyl compound, such as acetylacetone, to this intermediate, followed by intramolecular cyclization and elimination of a molecule of acetone (B3395972) and water, leads to the formation of the corresponding dihydropyranone derivative. researchgate.net

A specific example is the synthesis of Dihydro-2H-pyran-2,4(3H)-dione, which can be achieved through the reaction of Meldrum's acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide. evitachem.combenchchem.com This approach highlights the utility of Meldrum's acid as a key precursor for constructing the pyran-dione scaffold. evitachem.combenchchem.com

Table 1: Synthesis of Dihydropyranones and Dihydropyrano[2,3-d] Current time information in Bangalore, IN.evitachem.comdioxine-diones using Meldrum's Acid researchgate.net

| Entry | Arylaldehyde (R) | 1,3-Dicarbonyl | Product | Thermal Yield (%) | Ultrasound Yield (%) |

| 1 | C₆H₅ | Acetylacetone | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one | 69 | 87 |

| 2 | 2-MeC₆H₄ | Acetylacetone | 5-Acetyl-6-methyl-4-(o-tolyl)-3,4-dihydro-2H-pyran-2-one | 69 | 80 |

| 3 | 3-MeC₆H₄ | Dimedone | 7,7-Dimethyl-4-(m-tolyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione | 80 | 90 |

| 4 | 4-ClC₆H₄ | Barbituric Acid | 5-(4-Chlorophenyl)-1,3-dioxane[4,5-b]pyrimidine-2,4,6(1H,3H,5H)-trione | 60 | 90 |

| 5 | 4-CF₃C₆H₄ | Meldrum's Acid | 5-(4-(Trifluoromethyl)phenyl)-2,2-dimethyl-5,6-dihydro-4H,7H-pyrano[2,3-d] Current time information in Bangalore, IN.evitachem.comdioxine-4,7-dione | 80 | 80 |

Yields are for isolated products.

The intramolecular cyclization of γ-bromohomoallylic alcohols presents another effective route to pyran-dione derivatives, specifically Dihydro-2H-pyran-2,4(3H)-dione. This method involves a copper-catalyzed O-vinylation reaction. benchchem.comfigshare.com The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst and 1,10-phenanthroline (B135089) as a ligand in a solvent such as refluxing acetonitrile (B52724). benchchem.comfigshare.com

The mechanism of this reaction is thought to proceed through the formation of a copper-alkoxide intermediate, followed by intramolecular nucleophilic attack of the oxygen atom onto the vinyl bromide, leading to the cyclized product. Studies have shown that the 4-exo cyclization is generally favored over other cyclization modes in these copper-catalyzed reactions. figshare.com This methodology has also been extended to synthesize other ring sizes, demonstrating its versatility in constructing various oxygen-containing heterocycles. figshare.com

Malic acid and its derivatives serve as valuable precursors for the synthesis of certain pyran-dione structures. For example, 3-Methyldihydro-2H-pyran-2,6(3H)-dione can be synthesized through the cyclization of malic acid derivatives. smolecule.com A common approach involves the treatment of a malic acid derivative with acetic anhydride (B1165640) under reflux conditions. evitachem.comsmolecule.com This method provides an efficient pathway to the desired pyran-dione product. The reaction proceeds through the formation of a mixed anhydride, followed by an intramolecular acylation to form the cyclic dione (B5365651).

Base-promoted condensation reactions offer another synthetic strategy for accessing pyran-dione scaffolds. Specifically, potassium carbonate has been utilized to promote the condensation of ethyl acetoacetate (B1235776) with aromatic aldehydes in ethanol (B145695) to yield derivatives of 3-Methyldihydro-2H-pyran-2,6(3H)-dione. smolecule.com This approach represents a straightforward method for the construction of this particular pyran-dione system. The reaction likely proceeds through a Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the final product.

A facile and potentially environmentally friendly approach for the synthesis of functionalized polycyclic acetals, including furopyrans, involves a cascade Michael addition and cycloacetalization of pyranones and 1,3-dicarbonyls. nih.gov This methodology, which can be carried out under mild aqueous conditions, offers a diversity-oriented route to complex heterocyclic structures. nih.gov The reaction pathway can be influenced by the specific pyranone employed, leading to a switch in the resulting product class. nih.gov

In some variations, this cascade process can be catalyzed by organocatalysts, such as chiral squaramides, to achieve high diastereo- and enantioselectivities. rsc.orgrsc.org The reaction of 1,3-dicarbonyls with Morita-Baylis-Hillman acetates of nitroalkenes, for instance, proceeds via an SN2'-intramolecular oxa-Michael addition sequence to furnish pyranones and pyranonaphthoquinones in good to excellent yields. rsc.orgrsc.org This method has been shown to be scalable with low catalyst loading. rsc.org

Furthermore, the development of oxa-[3+2] cycloaddition reactions of Achmatowicz products with 1,3-dicarbonyl compounds provides a rapid and highly efficient assembly of polycyclic furopyranones. rsc.org These reactions can proceed through either a Pd-catalyzed Tsuji-Trost allylation and concomitant oxa-Michael cyclization or a quinine-promoted cascade Michael addition and SN2-type cycloacetalization. rsc.org

Ring-Expansion Strategies (e.g., for 2H-Pyran-2,6(3H)-dione from monocyclopropanated furans/pyrroles)

Ring-expansion reactions provide an elegant pathway to six-membered heterocycles like pyrans from smaller ring systems. A notable strategy involves the transformation of monocyclopropanated furans and pyrroles. For instance, a palladium-catalyzed coupling between aryl halides and monocyclopropanated pyrroles or furans leads to the formation of valuable six-membered N- and O-heterocycles. researchgate.net A key step in this process is the selective cleavage of the non-activated endocyclic carbon-carbon bond within the 2-heterobicyclo[3.1.0]hexane framework. researchgate.net This method grants access to highly functionalized pyrans that are otherwise challenging to synthesize. researchgate.net

Another approach is the N-Heterocyclic Carbene (NHC)-catalyzed ring expansion of readily available 2-acyl-1-formylcyclopropanes. acs.org This reaction, using a triazolium salt as the precatalyst and DBU as a base, efficiently converts various 2-acyl-1-formylcyclopropanes into 3,4-dihydro-α-pyrones in good to excellent yields. acs.org Additionally, stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to afford 2H-pyran derivatives. researchgate.net The chemistry of donor-acceptor cyclopropanes, which can be smoothly ring-opened through a homo-Michael addition, has also been explored for creating skeletons suitable for further synthetic transformations. dokumen.pub

Organocatalytic Approaches (e.g., for 3,4-Dihydropyran-2-ones)

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 3,4-dihydropyranones and related structures, which are prevalent in many natural products and pharmacologically active molecules. sioc-journal.cn These methods offer an efficient route to chiral heterocyclic compounds, with significant progress made in recent years. sioc-journal.cn Among the various organocatalytic strategies, the use of N-heterocyclic carbenes (NHCs) is particularly prominent for the synthesis of 3,4-dihydropyran-2-ones, also known as enol δ-lactones. sioc-journal.cnnih.gov

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate substrates like aldehydes in various ways, enabling the synthesis of numerous 3,4-dihydropyran-2-ones and their derivatives. exlibrisgroup.comnih.gov This catalytic activation has been extensively studied and applied to a wide range of substrates and reaction conditions. nih.govexlibrisgroup.com The synthesis of these valuable heterocycles has been significantly advanced by NHC catalysis, which provides efficient and selective methods for their construction. rsc.org

The general mechanism of NHC catalysis in this context often begins with the in situ formation of the free carbene, which then performs a nucleophilic attack on a substrate (e.g., an aldehyde) to form a Breslow intermediate. nih.gov This intermediate can then be converted into key reactive species such as a homoenolate, azolium enolate, or an α,β-unsaturated acylazolium intermediate, depending on the reaction conditions and substrates. nih.gov These intermediates then participate in cycloaddition reactions to form the dihydropyranone ring. nih.gov

| Catalyst Type | Reaction | Key Intermediate | Product | Ref |

| N-Heterocyclic Carbene (NHC) | Cycloaddition | Breslow intermediate, Homoenolate, Acylazolium | 3,4-Dihydropyran-2-ones | nih.gov |

| N-Heterocyclic Carbene (NHC) | Annulation of Enals and Vinyl Ketones | Homoenolate | Dihydropyranones | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Annulation of Thioesters | Enolizable Thioesters | 2-Pyrones | scilit.com |

The [4+2] cycloaddition, or hetero-Diels-Alder reaction, is a common strategy in NHC catalysis to construct six-membered rings. In this approach, the NHC-generated dienolate intermediate acts as the four-atom component, reacting with a two-atom dienophile. d-nb.info An NHC-catalyzed [4+2] annulation has been developed for the direct synthesis of 2-pyrones from α-chlorothioesters and β,γ-unsaturated α-keto esters or chalcones. scilit.com This method demonstrates high functional group tolerance. scilit.com

Furthermore, spirocyclic oxindole-dihydropyranones have been synthesized stereoselectively through a [4+2] annulation of α-bromo-α,β-unsaturated aldehydes with isatin (B1672199) derivatives, employing a cooperative NHC/Lewis acid catalytic system. acs.org This reaction proceeds without the need for external oxidants. acs.org Atroposelective formal (4+2) cycloadditions catalyzed by NHCs have also been used to create biaryls, where an acylazolium intermediate undergoes a 1,6-addition with an enol followed by an intramolecular aldol (B89426) reaction and cyclization. beilstein-journals.org

| Reaction | Substrates | Catalyst System | Product | Ref |

| [4+2] Annulation | α-chlorothioesters, β,γ-unsaturated α-keto esters | NHC | 2-Pyrones | scilit.com |

| [4+2] Annulation | α-bromo-α,β-unsaturated aldehydes, isatin derivatives | NHC / Lewis Acid | Spirocyclic oxindole-dihydropyranones | acs.org |

| Formal (4+2) Cycloaddition | Enals, Carbonyl compounds | Chiral NHC | Axially chiral arenes | beilstein-journals.org |

The [3+3] cycloaddition strategy has gained significant attention due to the variety of three-atom building blocks and flexible catalytic patterns available. rsc.org In NHC-catalyzed [3+3] reactions, unsaturated aldehydes (enals or ynals) are common three-carbon building blocks. rsc.org The NHC catalyst converts these aldehydes into reactive electrophilic unsaturated acyl azolium intermediates. rsc.org

For example, an NHC-catalyzed [3+3] atroposelective annulation between cyclic 1,3-diones and ynals produces axially chiral 2-pyrones in moderate to good yields with high enantioselectivities. rsc.org Similarly, the formal [3+3] annulation of alkynoic acid esters with indolin-3-ones, facilitated by an NHC, constructs pyrano[3,2-b]indol-2-one skeletons in high yields. rsc.org These methods have also been applied to the synthesis of axially chiral heterobiaryls and triarylpyranones, showcasing the versatility of the [3+3] approach in constructing complex molecular architectures with high stereocontrol. beilstein-journals.org

| Reaction | Substrates | Catalyst System | Product | Ref |

| [3+3] Atroposelective Annulation | Cyclic 1,3-diones, Ynals | NHC, Base, Lewis Acid, Oxidant | Axially chiral 2-pyrones | rsc.org |

| Formal [3+3] Annulation | Alkynoic acid esters, Indolin-3-ones | NHC, Base | Pyrano[3,2-b]indol-2-ones | rsc.org |

| Atroposelective [3+3] Annulation | 2-Sulfonamidoindolines, 3-Arylpropiolates | Chiral NHC | Axially chiral heterobiaryls | beilstein-journals.org |

Combining NHC organocatalysis with other catalytic modes, known as synergistic catalysis, has emerged as a powerful strategy to enhance reaction efficiency and selectivity, and even to alter reaction pathways. mdpi.com The combination of NHCs with Lewis acids is a particularly effective approach. mdpi.com This dual catalysis can promote enantioselective reactions for the assembly of biologically important chiral molecules under mild conditions. mdpi.com

In the synthesis of dihydropyranones, synergistic catalysis involving an NHC and a secondary amine catalyst has been employed. This system facilitates the reaction between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. mdpi.com Lewis acids such as Ti(Oi-Pr)₄ and Sc(OTf)₃ have been used in cooperation with NHCs to catalyze reactions like the enantioselective dimerization of enals or the γ-addition of enals to trifluoromethyl ketones, leading to various lactones. mdpi.com The cooperative NHC/LiCl system has been used for conjugate additions to α,β-unsaturated acyl azoliums. mdpi.com This synergistic approach expands the scope of NHC catalysis, enabling the synthesis of complex structures with high levels of stereocontrol. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis[5],

Multi-component Reaction Strategies (General Pyran Derivative Synthesis)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. samipubco.com MCRs are advantageous for their operational simplicity, reduced reaction times, and environmental friendliness, making them a cost-effective approach for generating molecular diversity. samipubco.commdpi.com

A variety of pyran derivatives have been synthesized using MCRs. For instance, 2-amino-4H-pyran derivatives can be synthesized in excellent yields via a one-pot, three-component reaction of an aryl aldehyde, a β-dicarbonyl compound (like dimedone), and malononitrile (B47326). samipubco.comechemcom.com These reactions can be performed in environmentally benign solvents like water and are often promoted by recyclable catalysts such as nano-SnO₂ or a DABCO-CuCl complex. samipubco.comechemcom.com Similarly, four-component reactions involving arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones have been developed for the selective synthesis of 3,4-dihydro-2H-pyrans. acs.org The development of MCRs for pyran synthesis is a subject of considerable interest, with novel domino reactions and the use of sustainable catalysts being actively explored. mdpi.comarkat-usa.org

| Reaction Type | Reactants | Catalyst | Product | Ref |

| Three-component | Aryl aldehydes, β-dicarbonyl compounds, malononitrile | nano-SnO₂ | 2-Amino-4H-pyran derivatives | samipubco.com |

| Three-component | Aldehyde, malononitrile, dimedone | DABCO-CuCl | 2-Amino-4H-pyran derivatives | echemcom.com |

| Four-component | Arylamines, acetylenedicarboxylate, aromatic aldehydes, cyclic 1,3-diketones | None specified | 3,4-Dihydro-2H-pyrans | acs.org |

| Three-component (Domino) | Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Ammonium (B1175870) acetate (B1210297) (Microwave) | Pyrano[4,3-b]pyran-5-one derivatives | arkat-usa.org |

Stereoselective and Enantioselective Synthesis (General Pyranone Derivatives)

The development of stereoselective and enantioselective methods for the synthesis of pyranone derivatives is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. acs.orgacs.org These methods allow for the precise control of the three-dimensional arrangement of atoms in the molecule, a key factor in its interaction with biological targets.

One notable approach involves the use of chiral catalysts to induce enantioselectivity. For instance, N-heterocyclic carbene (NHC) organocatalysis has been successfully employed in the preparation of chiral pyranone fused indole (B1671886) derivatives. acs.orgacs.orgnih.gov This method has demonstrated the ability to produce compounds with high enantiomeric excess, leading to the identification of stereoisomers with significantly enhanced antibacterial activity against pathogens like Xanthomonas oryzae pv oryzae (Xoo). acs.orgacs.orgnih.gov Mechanistic studies have suggested that the stereochemical configuration of these molecules directly impacts their binding affinity to target enzymes, such as dihydropteroate (B1496061) synthase (DHPS) in Xoo. acs.orgnih.gov

Another powerful strategy utilizes naturally occurring chiral building blocks, such as carbohydrates, to synthesize stereochemically defined pyranone derivatives. nih.govrsc.orgresearchgate.net Starting from readily available sugars like D-galactose and D-glucose, highly stereoselective routes have been established to produce sugar-fused pyrano[3,2-c]pyranones. nih.govrsc.orgresearchgate.net These syntheses often involve the use of organocatalysts like L-proline to achieve high diastereoselectivity, yielding exclusively single diastereomers in many cases. rsc.orgresearchgate.net The resulting carbohydrate-fused pyranones have shown promise as anticancer agents. nih.govrsc.org

The structural complexity and stereochemical diversity of natural products containing the pyranone core often present significant synthetic challenges. researchgate.net However, the development of novel construction methods, such as the inverse-electron-demand oxa-Diels–Alder cycloaddition, has provided access to complex spirooxindole-pyran derivatives with high enantioselectivity. rsc.org

Table 1: Examples of Stereoselective Synthesis of Pyranone Derivatives

| Starting Material(s) | Catalyst/Reagent | Product Type | Key Feature |

| Indole-2-carbaldehydes and enals | N-Heterocyclic Carbene (NHC) | Chiral Pyranone Fused Indoles | High enantioselectivity, potent antibacterial activity. acs.orgacs.orgnih.gov |

| D-Galactose, D-Glucose, 4-hydroxycoumarins | L-proline | Sugar-fused Pyrano[3,2-c]pyranones | High diastereoselectivity, potential anticancer agents. nih.govrsc.orgresearchgate.net |

| β,γ-Unsaturated pyrazole (B372694) amide and isatin-derived oxodiene | Bifunctional Catalyst | Spirooxindole-pyran Derivatives | Enantioselective inverse-electron-demand oxa-Diels–Alder reaction. rsc.org |

Industrial Production Methods and Scalability Considerations (General Oxane-2,4-dione)

The industrial production of oxane-2,4-dione and its derivatives necessitates synthetic routes that are not only efficient and high-yielding but also scalable and cost-effective. While specific large-scale production details for 2H-pyran-3,4-dione are not extensively documented in the public domain, general principles for the industrial synthesis of related heterocyclic compounds can be inferred.

A common strategy for producing heterocyclic compounds on an industrial scale involves the use of continuous flow reactors. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and more consistent product quality. For the synthesis of oxane-2,4-dione, this would involve the continuous feeding of starting materials and reagents into a reactor system where the reaction conditions, such as temperature, pressure, and catalyst concentration, are precisely controlled to maximize yield and purity.

The scalability of a synthetic route is a critical consideration. Reactions that perform well on a laboratory scale (milligram to gram) may not be directly transferable to an industrial scale (kilogram to ton) without significant optimization. For instance, a multi-gram synthesis of an isoquinoline (B145761) derivative, a related heterocyclic system, demonstrated the feasibility of scaling up a reaction that involved a Ugi-adduct, with the product conveniently precipitating out of the reaction mixture, simplifying purification. researchgate.net Such considerations are paramount for the industrial viability of any synthetic process.

The choice of starting materials and catalysts is also crucial for industrial applications. Ideally, starting materials should be readily available and inexpensive. For example, the synthesis of certain polymers involves the copolymerization of maleic anhydride (oxolane-2,5-dione) with other monomers, a process that is amenable to large-scale production. benchchem.com

Table 2: Key Considerations for Industrial Production of Oxane-2,4-dione

| Factor | Consideration | Relevance to Oxane-2,4-dione |

| Reaction Type | Efficiency, atom economy, and safety of the chemical transformation. | Cyclization reactions are common for forming the pyran ring. |

| Catalyst | Cost, availability, reusability, and environmental impact. | The use of heterogeneous catalysts can simplify purification and reduce waste. mdpi.comnih.gov |

| Reactor Type | Batch vs. continuous flow processing. | Continuous flow reactors can offer better control and consistency for large-scale production. |

| Scalability | Feasibility of transitioning from laboratory to industrial scale. | Requires optimization of reaction parameters and may necessitate process redesign. researchgate.net |

| Purification | Ease of isolating the final product in high purity. | Methods like precipitation or crystallization are often preferred for large-scale operations. |

Green Chemistry Principles and Sustainable Synthetic Routes in Pyran-Dione Research

The principles of green chemistry are increasingly being integrated into the synthesis of pyran-dione derivatives to minimize environmental impact and enhance sustainability. mdpi.comnih.gov This involves the development of eco-friendly protocols that utilize renewable resources, reduce waste, and employ non-toxic reagents and solvents. nih.gov

A key focus in green pyran-dione synthesis is the use of sustainable catalysts. mdpi.comnih.gov Heterogeneous catalysts, particularly those based on magnetic nanoparticles, have gained significant attention due to their high efficiency, reusability, and ease of separation from the reaction mixture. mdpi.comnih.gov For example, magnetic nanocatalysts have been successfully used in the synthesis of various pyran derivatives, offering high yields and the ability to be recycled multiple times without a significant loss of activity. mdpi.comnih.gov

The use of environmentally benign solvents is another cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Several synthetic methods for pyran and related heterocyclic compounds have been developed in aqueous media, often leading to simplified workup procedures and reduced environmental pollution. rsc.orgresearchgate.net For instance, the synthesis of pyrano[4,3-b]quinoline-1,9(5H)-dione derivatives has been achieved in water using a solid acid catalyst. researchgate.net

Furthermore, the use of alternative energy sources, such as microwave irradiation, can significantly accelerate reaction times and improve yields, contributing to a more sustainable synthetic process. jyu.fi A rapid and high-yield microwave-assisted method has been reported for the production of pyran-2,4-dione scaffolds. jyu.fi

Table 3: Green and Sustainable Approaches in Pyran-Dione Synthesis

| Green Chemistry Principle | Application in Pyran-Dione Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis from naturally occurring compounds. | Synthesis of sugar-fused pyranones from D-galactose and D-glucose. nih.govrsc.orgresearchgate.net |

| Catalysis | Employment of reusable and non-toxic catalysts. | Use of magnetic nanocatalysts and solid acid catalysts. mdpi.comnih.govresearchgate.net |

| Benign Solvents | Replacement of hazardous organic solvents with water. | Synthesis of pyran derivatives in aqueous media. rsc.orgresearchgate.net |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | One-pot multicomponent reactions for the synthesis of pyrano[2,3-d]pyrimidine diones. researchgate.net |

| Energy Efficiency | Use of alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis of pyran-2,4-dione scaffolds. jyu.fi |

Iii. Chemical Reactivity and Transformation Pathways of Pyran Dione Systems

Fundamental Reaction Types of the Pyran-Dione Core

The fundamental reactivity of the pyran-dione system encompasses a range of classic organic reactions, including oxidation, reduction, and substitution reactions. benchchem.com The specific outcome of these reactions is often dependent on the substitution pattern of the pyran-dione ring and the reagents employed.

The pyran-dione core can undergo oxidation at various positions, depending on the oxidizing agent and the specific isomer. For instance, dihydro-2H-pyran-2,6(3H)-dione reacts with strong oxidizing agents like hydrogen peroxide to yield various oxidized derivatives of the pyran ring. ontosight.ai In other pyran-dione systems, such as dihydro-2H-pyran-2,4(3H)-dione, mild oxidants can produce hydroxylated derivatives, including the formation of 5-hydroxy-6-methyl-2H-pyran-3,4-dione. cymitquimica.com More aggressive oxidation, for example using N-bromosuccinimide (NBS) at elevated temperatures, can lead to the formation of dione (B5365651) products like 2-[p-(phenylsulfonyl)phenyl]-2-methyl-2H-pyran-3,5-dione from a furfuryl alcohol precursor. aua.gr

Table 1: Examples of Oxidation Reactions on Pyran-Dione Systems

| Starting Material | Oxidizing Agent | Product(s) |

|---|---|---|

| Dihydro-2H-pyran-2,6(3H)-dione | Hydrogen Peroxide (H₂O₂) | Various oxidized pyran derivatives ontosight.ai |

| Furfuryl alcohol derivatives | N-Bromosuccinimide (NBS) | 2H-Pyran-3(6H)-ones aua.gr |

The carbonyl groups within the pyran-dione ring are susceptible to reduction. Selective reduction of the ketone functionalities to hydroxyl groups can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yielding diol derivatives. vulcanchem.com This transformation is a common strategy for introducing stereocenters and further functionalizing the pyran scaffold. The specific regioselectivity of the reduction depends on the steric and electronic environment of each carbonyl group.

Table 2: General Reduction Reaction of Pyran-Diones

| Starting Material | Reducing Agent | General Product |

|---|

The pyran-dione ring possesses multiple electrophilic centers, primarily at the carbonyl carbons (C-2, C-4, C-6 in various isomers), making it susceptible to nucleophilic attack. clockss.org These reactions often lead to ring-opening or rearrangement, transforming the pyran-2-one ring into new heterocyclic or carbocyclic systems. clockss.org A wide range of nitrogen and carbon nucleophiles can be employed. For example, reactions with amines, hydrazines, and other N-nucleophiles can lead to the formation of pyridinones, pyrazoles, isoxazoles, and various fused heterocyclic systems like quinolines and pyridazines. clockss.orgresearchgate.net The reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with amines can initiate an intramolecular cyclocondensation to form furo[3,2-c]pyran-3,4-dione systems. researchgate.net Similarly, β-carbonyl-substituted dihydropyrans are valuable building blocks that react with various nucleophiles to create a diverse array of carbo- and heterocyclic compounds. chim.it

Table 3: Examples of Nucleophilic Reactions on Pyran-Dione Systems

| Pyran-Dione System | Nucleophile | Resulting Structure/Product Type |

|---|---|---|

| 2H-Pyran-2-ones | Nitrogen Nucleophiles (Ammonia, Amines, Hydrazines) | Ring-opening/rearrangement to form pyridones, pyrazoles, etc. clockss.orgresearchgate.net |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Aliphatic/Aromatic Amines | Furo[3,2-c]pyran-3,4-diones researchgate.net |

| 5-Formyl/Acyl-3,4-dihydro-2H-pyrans | C- and N-Nucleophiles | Various heterocyclic and carbocyclic compounds chim.it |

While nucleophilic attack is more common, pyran-2-one systems also exhibit aromatic character, allowing for electrophilic substitution reactions. clockss.org Reactivity studies show that pyran-2-one derivatives possess a nucleophilic center at the C-5 position, with electrophilic sites at C-2, C-4, and C-6. researchgate.netimist.ma Consequently, electrophilic substitutions such as nitration, sulfonation, and halogenation typically occur at the C-3 and C-5 positions. clockss.org For substituted pyrans, such as 2-methyl-2H-pyran-3,5(4H,6H)-dione, the existing substituent can direct incoming electrophiles to adjacent positions, enabling regioselective functionalization. vulcanchem.com

Cycloaddition Reactions

The conjugated π-system of pyran-diones makes them suitable participants in cycloaddition reactions, where they can act as either the diene or dienophile component, most notably in Diels-Alder reactions. clockss.orgchim.it

A significant transformation pathway for pyran-dione systems involves formal oxa-[3+3] cycloadditions. This type of reaction is a powerful method for constructing six-membered oxygen-containing heterocycles. nih.gov The process often proceeds through an initial Knoevenagel condensation between a 1,3-dicarbonyl compound (acting as the three-atom C-C-C component) and an α,β-unsaturated aldehyde (the three-atom O-C-C component). This condensation forms a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to furnish the final fused 2H-pyran product. nih.govresearchgate.net For example, the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one (a cyclic 1,3-dicarbonyl equivalent) with 4H-chromene-3-carbaldehydes, using ammonium (B1175870) acetate (B1210297) as a catalyst, yields polycyclic pyrano[2,3-b]pyrans. nih.gov This strategy allows for the efficient assembly of complex, fused pyran structures. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2H-Pyran-3,4-dione |

| Dihydro-2H-pyran-2,6(3H)-dione |

| 5-hydroxy-6-methyl-2H-pyran-3,4-dione |

| Dihydro-2H-pyran-2,4(3H)-dione |

| 2-[p-(phenylsulfonyl)phenyl]-2-methyl-2H-pyran-3,5-dione |

| 2H-Pyran-3(6H)-ones |

| Sodium borohydride |

| 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one |

| 6-methyl-4H-furo[3,2-c]pyran-3,4-dione |

| o-Phenylenediamine |

| 2-methyl-2H-pyran-3,5(4H,6H)-dione |

| 2H-Pyran-2-ones |

| 2H-Pyran-2,6(3H)-dione |

| 4-hydroxy-6-methyl-2H-pyran-2-one |

| 4H-chromene-3-carbaldehydes |

| Ammonium acetate |

| Pyrano[2,3-b]pyrans |

| N-bromosuccinimide |

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis, and pyran-based systems, such as 3,4-dihydro-2H-pyran and 2H-pyran-2-ones, serve as valuable components in these transformations. chim.ittandfonline.com

The electronic nature of the substituents on the 2H-pyran-2-one ring plays a crucial role in determining the electronic demand and regioselectivity of the Diels-Alder reaction. chim.it Unsubstituted 2H-pyran-2-ones are considered electron-rich dienes and typically participate in normal-electron-demand (NED) Diels-Alder reactions with electron-poor dienophiles. chim.it However, the polarization of the 2H-pyran-2-one diene system is often weak, leading to low regioselectivity. chim.it

The introduction of electron-donating groups can enhance the reactivity towards electron-poor dienophiles in NED reactions. Conversely, strong electron-withdrawing groups can decrease the electron density of the pyranone system, enabling it to react with electron-rich dienophiles in inverse-electron-demand (IED) Diels-Alder reactions. chim.itunits.it Both scenarios, however, generally result in a significant increase in regioselectivity. chim.it The regioselectivity can often be predicted by analyzing the frontier molecular orbital (FMO) coefficients or by considering the formation of zwitterionic intermediates. units.itrsc.org For instance, in IED reactions, the atom with the largest LUMO coefficient on the diene is expected to bond with the atom having the largest HOMO coefficient on the dienophile. units.it

In the case of hetero-Diels-Alder reactions with 1-oxa-1,3-butadiene systems, such as those derived from α,β-unsaturated carbonyl compounds, reactions with electron-rich olefins like N-vinyl-2-oxazolidinone proceed with inverse electron demand. psu.edursc.org These reactions are often regio- and diastereoselective. psu.edursc.org

Table 1: Electronic Effects on Diels-Alder Reactions of 2H-Pyran-2-ones

| Substituent Type on Pyranone | Dienophile Type | Dominant Electronic Demand | General Effect on Regioselectivity |

|---|---|---|---|

| Unsubstituted | Electron-poor | Normal (NED) | Low |

| Electron-donating | Electron-poor | Normal (NED) | Increased |

| Electron-withdrawing | Electron-rich | Inverse (IED) | Markedly Increased |

The partial aromatic character of 2H-pyran-2-ones influences their reactivity in Diels-Alder reactions. chim.it It is estimated that they possess about 20-40% of the aromatic stabilization energy of benzene (B151609). chim.it This aromaticity contributes to a higher activation energy for the cycloaddition compared to non-aromatic dienes, often necessitating harsher reaction conditions, such as higher temperatures, to overcome the activation barrier. chim.it

The thermodynamics of the Diels-Alder reaction are characterized by a negative enthalpy change (ΔH°), indicating an exothermic process due to the conversion of two weaker π-bonds into two stronger σ-bonds. msu.edu The entropy change (ΔS°) is also negative, reflecting the increased order as two molecules combine into one. msu.edu This means that at higher temperatures, the reverse (retro-Diels-Alder) reaction becomes more favorable. msu.edu For example, a study on a model furan (B31954)/bismaleimide network determined the enthalpy of reaction (ΔH°) to be -38.3 ± 5.2 kJ mol⁻¹ and the entropy of reaction (ΔS°) to be -94.3 ± 13.4 J mol⁻¹ K⁻¹. osti.gov

Kinetic studies of Diels-Alder reactions involving furan derivatives have been conducted to determine activation parameters. For the reaction between furfuryl alcohol and N-hydroxymaleimides, the transition from kinetic to thermodynamic control was observed within the studied temperature range, highlighting the reversibility of the reaction. nih.gov The use of microwave irradiation has been shown to enhance the rate of Diels-Alder reactions involving 2H-pyran-2-ones, providing an efficient and greener alternative to conventional heating. oup.comcas.cz

Table 2: Thermodynamic and Kinetic Parameters for a Model Diels-Alder Reaction

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH°) | -38.3 ± 5.2 kJ mol⁻¹ osti.gov |

| Entropy of Reaction (ΔS°) | -94.3 ± 13.4 J mol⁻¹ K⁻¹ osti.gov |

| Apparent Activation Enthalpy (ΔH‡fDA) | 76.8 ± 6.9 kJ mol⁻¹ osti.gov |

| Apparent Activation Entropy (ΔS‡fDA) | -82.8 ± 22.2 J mol⁻¹ K⁻¹ osti.gov |

[5+2] Cycloadditions via Oxidopyrylium Ylides

Oxidopyrylium ylides, which can be generated from precursors like 6-acetoxypyran-3(6H)-ones, are reactive intermediates that undergo [5+2] cycloaddition reactions with alkenes and other dipolarophiles. nii.ac.jpresearchgate.net This reaction is a powerful method for constructing the 8-oxabicyclo[3.2.1]octane skeleton, a core structure found in numerous biologically active natural products. nii.ac.jp

The generation of the oxidopyrylium ylide from 6-acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one can be achieved through various methods, including thermal, base-promoted, or acid-mediated elimination. nii.ac.jp A notable advancement is the use of a palladium catalyst, which facilitates the efficient formation of the ylide via a π-allyl palladium intermediate. nii.ac.jp In these cycloadditions, electron-rich styrenes have been shown to be effective dipolarophiles, leading to high yields of the cycloadducts. nii.ac.jp The reaction can also be applied to exo-methylene cyclic compounds. nii.ac.jp

Condensation Reactions (General Pyran Derivatives)

Pyran derivatives are frequently synthesized through multi-component condensation reactions. scielo.brias.ac.in A common approach involves the one-pot, three-component condensation of an aromatic aldehyde, a C-H activated acid like malononitrile (B47326), and a 1,3-dicarbonyl compound such as dimedone or cyclohexanedione. scielo.brmdpi.com These reactions are often catalyzed by Brønsted acids or bases and can be performed in environmentally benign solvents like water or under solvent-free conditions. scielo.brmdpi.comresearchgate.net

The mechanism of these reactions typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization to form the pyran ring. mdpi.comresearchgate.net The use of dodecyl benzenesulfonic acid (DBSA) in a microemulsion system has been shown to be an effective dual catalyst and surfactant for this transformation. scielo.br

Ring-Opening and Rearrangement Reactions

Pyran-dione systems are susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement reactions, often resulting in the formation of new carbocyclic or heterocyclic rings. researchgate.netclockss.orgresearchgate.net The electrophilic centers at positions C-2, C-4, and C-6 of the 2H-pyran-2-one ring are particularly vulnerable to nucleophiles. clockss.org

Carbanion-Induced Ring Transformation (e.g., for 2H-Pyran-2-ones)

While the this compound system's specific reactions are a subject of ongoing research, the reactivity of analogous pyranones, such as 2H-pyran-2-ones, provides significant insight into potential transformation pathways. 2H-pyran-2-ones are known to be susceptible to nucleophilic attack at positions C2, C4, and C6. clockss.org Attack by strong nucleophiles like carbanions often leads to a ring-opening, followed by rearrangement and recyclization to form new carbocyclic or heterocyclic structures. clockss.orgresearchgate.net

A notable example is the carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones into m-terphenyls. derpharmachemica.com This reaction is typically initiated by the attack of a carbanion, generated from a compound with an active methylene group (like propiophenone) in the presence of a base (e.g., KOH), at the C6 position of the pyran-2-one ring. derpharmachemica.comderpharmachemica.com This is followed by an intramolecular cyclization and the elimination of carbon dioxide, ultimately yielding functionalized m-terphenyls in good yields. derpharmachemica.com This methodology is valued for its simplicity and avoidance of organometallic reagents or catalysts. derpharmachemica.comderpharmachemica.com

Research has demonstrated the versatility of this transformation with various carbanion sources and substituted 2H-pyran-2-ones. rsc.orgnih.govepa.govresearchgate.net The reaction tolerates a range of electron-donating and electron-withdrawing groups on the pyran-2-one structure. derpharmachemica.com

Table 1: Examples of Carbanion-Induced Ring Transformation of 6-Aryl-2H-pyran-2-ones

| Pyran-2-one Reactant (Ar) | Carbanion Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Phenyl-2H-pyran-2-one | Propiophenone | m-Terphenyl derivative | 89% | derpharmachemica.com |

| 6-(4-Chlorophenyl)-2H-pyran-2-one | Propiophenone | Chloro-substituted m-terphenyl | 85% | derpharmachemica.com |

| 6-(4-Methoxyphenyl)-2H-pyran-2-one | Propiophenone | Methoxy-substituted m-terphenyl | 82% | derpharmachemica.com |

| 6-Aryl-2H-pyran-2-ones | Mesityl Oxide | Hindered α-methylstyrenes | Excellent | epa.gov |

Acid-Catalyzed Ring-Opening Reactions (e.g., for Dihydro-2H-pyran)

Acid-catalyzed reactions represent another critical transformation pathway for pyran systems. For instance, the acid-catalyzed reaction of 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran with thiols results in a ring-opening to form 4-trifluoroacetyl-1,3-butadienyl sulfides. clockss.org Computational studies suggest this reaction proceeds through the initial formation of a pyrylium (B1242799) intermediate. clockss.org The subsequent thermodynamically controlled attack of the thiol at the C6 position of this intermediate, followed by an electrocyclic ring-opening, leads to the final product. clockss.org

In a different example, the acid-catalyzed elimination of methanol (B129727) from 2,4-dimethoxytetrahydropyran surprisingly yields 2-methoxy-5,6-dihydro-2H-pyran. cdnsciencepub.com This outcome is unexpected because the methoxy (B1213986) group at the anomeric C-2 position, being part of an acetal (B89532) structure, would typically be the most easily removed. cdnsciencepub.com The mechanism likely involves a more complex rearrangement pathway. These examples from related pyran structures highlight the potential for acid-catalyzed ring-opening in the this compound system, which could be exploited for synthesizing linear, functionalized compounds. clockss.orgcdnsciencepub.commetu.edu.tr

Strategies for Functionalization and Derivatization

The this compound scaffold is a versatile starting point for creating a diverse range of derivatives. Its ketone functionalities and ring structure allow for various modifications. benchchem.com

Hydroxylated Derivatives

Hydroxylated pyranones are significant, with many natural products featuring this core structure. mdpi.com The synthesis of 4-hydroxy-2-pyrones, for example, is often achieved through the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic strategy. mdpi.com For the this compound system, introducing hydroxyl groups can be achieved through various methods, including the use of hydroxyl-containing starting materials during ring synthesis or by subsequent modification of the pyran-dione core. mdpi.comontosight.ai These hydroxylated derivatives are valuable precursors for further synthetic transformations. researchgate.net

Alcohol Formation via Selective Reduction

The ketone groups of the pyran-dione system are primary targets for reduction to form alcohol derivatives. benchchem.com Selective reduction of one or both carbonyls can yield corresponding mono-alcohols or diols. Reagents like sodium borohydride (NaBH₄) are commonly used for this purpose. harvard.edu For instance, the reduction of ketones to alcohols can be achieved with high chemoselectivity using systems like decaborane/pyrrolidine/cerium(III) chloride in methanol, which is effective even in the presence of other sensitive functional groups. organic-chemistry.org The choice of reducing agent and reaction conditions is crucial for controlling the selectivity and stereochemistry of the resulting alcohols. harvard.edumdpi.comrsc.org Lithium borohydride (LiBH₄) is particularly effective for reducing esters and lactones to alcohols. harvard.edu

Table 2: Common Reagents for Selective Ketone Reduction

| Reagent System | Selectivity | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | General ketones | harvard.edu |

| Lithium Borohydride (LiBH₄) | Reduces esters, lactones, aldehydes, ketones | Esters, lactones | harvard.edu |

| Decaborane/Pyrrolidine/CeCl₃ | High chemoselectivity for ketones | Ketones in presence of esters, nitro groups | organic-chemistry.org |

Amine and Thiol Substitutions

The pyran-dione ring can undergo substitution reactions with nucleophiles such as amines and thiols. benchchem.comresearchgate.net These reactions can lead to ring-opening and rearrangement or direct substitution, depending on the substrate and reaction conditions. For example, the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines can lead to products with an exocyclic enamine moiety. beilstein-journals.org In contrast, reactions with dinucleophiles like hydrazines often result in recyclization. beilstein-journals.org The interaction of pyran systems with thiols is also a known pathway for functionalization, as seen in acid-catalyzed ring-opening reactions. clockss.orgnih.gov The introduction of amine and thiol groups opens up avenues for creating a wide array of derivatives with potential biological activities. nih.govnih.gov

Acetylation (e.g., of Furopyran-3,4-dione ligands)

Acetylation is a common method for functionalizing hydroxyl or amino groups that may be present on pyran-dione derivatives. This reaction is often used for protection or to modify the properties of the molecule. In the context of related systems, such as furopyran-3,4-dione derivatives, hydrazone dyes prepared from these compounds have been successfully acetylated. researchgate.net Furthermore, selective enzymatic acetylation has been used for the desymmetrization of diols, showcasing a highly specific method for modification. beilstein-journals.org This strategy could be applied to diol derivatives of this compound to achieve specific mono-acetylated products.

Halogenation (e.g., Bromination of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one)

Halogenation is a key transformation for modifying the reactivity of pyran-dione systems, introducing a functional handle for further synthetic manipulations. A prominent example is the bromination of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid (DHA), to yield 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.netresearchgate.net This reaction selectively targets the α-position of the acetyl group.

The synthesis is typically achieved by reacting dehydroacetic acid with bromine in a suitable solvent, such as glacial acetic acid. researchgate.netchemicalbook.com The bromo-derivative, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile intermediate. researchgate.net For instance, its deprotonation at the 4-hydroxyl group can lead to an intramolecular nucleophilic attack on the bromomethyl group, resulting in the closure of a furan ring to form 6-methyl-4H-furo[3,2-c]pyran-3,4-dione. imist.maresearchgate.net This furo[3,2-c]pyran-dione derivative can then undergo further condensation reactions. researchgate.netimist.maresearchgate.net The bromoacetyl compound also serves as a precursor for synthesizing various heterocyclic systems, such as thiazolyl pyran-2-ones, by reacting with nucleophiles like thiosemicarbazide (B42300) or thiourea. imist.matandfonline.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Dehydroacetic acid (DHA) | Bromine | Glacial Acetic Acid | Reflux, 2 hours | 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 70% | researchgate.netchemicalbook.com |

| Dehydroacetic acid (DHA) | N-Bromosuccinimide (NBS) | Various conditions | - | 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | - | researchgate.net |

Mechanistic Elucidation of Key Pyran-Dione Transformations

Understanding the reaction mechanisms of pyran-dione transformations is crucial for controlling reaction outcomes and designing new synthetic routes. These reactions often proceed through various transient species, and their pathways are highly influenced by the specific reaction environment.

Role of Transient Intermediates (e.g., Breslow intermediate, Enolates, Carbanions, Pyrylium species)

Breslow Intermediate: In reactions catalyzed by N-heterocyclic carbenes (NHCs), the Breslow intermediate is a key species. rsc.org It forms from the nucleophilic addition of an NHC to a carbonyl group. rsc.org For example, in the synthesis of 3,4-dihydropyran-2-ones, the NHC catalyst reacts with a substrate like a β-bromoenal to form an initial intermediate that evolves into a Breslow homoenolate. mdpi.comacs.org This homoenolate is a crucial reactive intermediate that participates in subsequent cycloaddition or annulation steps. mdpi.com Computational studies suggest that the formation of the Breslow intermediate is often facilitated by additives or solvents that assist in proton transfer. rsc.org

Enolates and Carbanions: Enolates and carbanions are common intermediates in base-catalyzed reactions of pyran-diones. The acidic protons on the pyran-dione ring system can be abstracted by a base to form nucleophilic enolates or carbanions. For example, in the synthesis of a functionalized furopyrone, an alternative to deprotonation at the hydroxyl group is the deprotonation at the active methylene of the α-bromo-DHA, creating a carbanion. imist.ma This carbanion can then participate in condensation reactions. imist.ma Similarly, the conjugate addition of isocyanide to the enolic form of dehydroacetic acid leads to an enolate intermediate, which then undergoes intramolecular nucleophilic addition. imist.ma

Pyrylium Species: Pyrylium salts are aromatic, cationic heterocyclic compounds that are highly reactive towards nucleophiles. orientjchem.org They can be considered activated forms of pyrans and are key intermediates in many transformations. Pyrylium cations react with nucleophiles, such as water or amines, typically at the α and γ positions of the ring. orientjchem.orgwikipedia.org This can lead to ring-opening reactions, forming stable 1,5-pentanedione derivatives, or to the synthesis of other heterocyclic systems like pyridines. orientjchem.org In aqueous solutions, pyrylium cations can exist in equilibrium with their pseudobases, such as an enedione, and the corresponding 2H-pyran. rsc.orgrsc.org

Influence of Catalysts, Solvents, and Specific Reaction Conditions

The course of pyran-dione transformations is highly dependent on the choice of catalysts, solvents, and other reaction parameters like temperature and pressure.

Catalysts: A wide range of catalysts are employed in pyran synthesis, including both homogeneous and heterogeneous systems. encyclopedia.pubnih.gov N-heterocyclic carbenes (NHCs) are effective organocatalysts for synthesizing dihydropyranones. mdpi.com Various nanocatalysts, often based on magnetic nanoparticles like Fe₃O₄, have been developed for the synthesis of pyran derivatives. nih.govmdpi.com These catalysts offer advantages such as high yields, short reaction times, and reusability. encyclopedia.pubmdpi.com For instance, an Fe₃O₄/xanthan gum nanocatalyst has been used to produce 2-amino-3-cyano-4H-pyran analogues with a 96% yield in just 4 minutes. nih.govmdpi.com The mechanism with these catalysts often involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.govmdpi.com

| Catalyst | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe₃O₄/SiO₂/NH-isoindoline-1,3-dione | Multicomponent synthesis of pyran derivatives | 10 mg catalyst, 15 min | 97% | encyclopedia.pubnih.gov |

| Fe₃O₄@Xanthan gum | Knoevenagel condensation, Michael addition, cyclisation | Ethanol (B145695), Room Temperature, 4 min | 96% | nih.govmdpi.com |

| LaMnO₃ supported ionic liquid | Knoevenagel condensation, Michael addition, cyclisation | Solvent-free, 80 °C, 10 min | 95% | mdpi.com |

| Zn(Proline)₂ | Multicomponent synthesis of pyran derivatives | Solvent-free, 120 °C | - | nih.gov |

Solvents: The solvent can have a profound effect on the reactivity and even the structure of pyran-dione systems. In the valence isomerization of α-acyl-dienones to 2H-pyrans, aprotic polar solvents can shift the equilibrium towards the dienone form. mdpi.com The polarity of the solvent was also found to have a high influence on the rate of the reaction between 3,4-dihydro-2H-pyran and tetracyanoethylene. researchgate.net In the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with diazomethane, the reaction pathway is entirely dependent on the solvent type; aprotic solvents lead to one product, while protic solvents lead to a different main product, and methanol causes ring cleavage. researchgate.net

Specific Reaction Conditions: Temperature and pressure can also be critical parameters. High-pressure conditions have been shown to favor the formation of specific cycloadducts in Diels-Alder reactions involving 3-acylamino-2H-pyran-2-ones. chim.it In many catalyzed reactions, specific temperatures are optimized to achieve the best yields and reaction times, for example, at 80 °C for LaMnO₃-catalyzed synthesis or 120 °C for Zn(Proline)₂-catalyzed reactions under solvent-free conditions. nih.govmdpi.com

Iv. Advanced Analytical and Spectroscopic Characterization of Pyran Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, offering detailed insights into the chemical environment of individual atoms. uobasrah.edu.iqdigitaloceanspaces.com For pyran-dione structures, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to assemble a complete structural picture. core.ac.uk

¹H (proton) and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in a molecule. digitaloceanspaces.com The chemical shift (δ) of each nucleus is indicative of its local electronic environment, which is influenced by shielding and deshielding effects from nearby functional groups. ethernet.edu.et

In pyran-dione derivatives, the protons and carbons of the heterocyclic ring and its substituents exhibit characteristic chemical shifts. For instance, protons adjacent to the oxygen atom or carbonyl groups are typically shifted downfield (higher ppm values) due to the electron-withdrawing nature of these groups. The analysis of chemical shifts, signal integrations (for ¹H NMR), and coupling patterns allows for the initial assignment of the molecular framework. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyran-Dione Derivatives

| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| Vinylic H (-C=CH-) | 5.0 - 7.5 | Position depends on conjugation and substituents. |

| Methylene (B1212753) H (-CH₂-O-) | 3.5 - 4.5 | Protons adjacent to the ring oxygen. |

| Methylene H (-CH₂-C=O) | 2.5 - 3.5 | Protons alpha to a carbonyl group. |

| Enolic H (-OH) | 10.0 - 15.0 | Often broad; position is concentration and solvent dependent. |

| ¹³C NMR | ||

| Carbonyl C (C=O) | 160 - 200 | Dione (B5365651) carbons are highly deshielded. |

| Olefinic C (-C=C-) | 100 - 150 | Chemical shifts vary with substitution. |

| Methylene C (-CH₂-O-) | 60 - 80 | Carbon adjacent to the ring oxygen. |

| Methylene C (-CH₂-C=O) | 30 - 50 | Carbon alpha to a carbonyl group. |

Note: These are general ranges and can vary based on the specific molecular structure, solvent, and substituents.

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously establishing the complex connectivity and spatial relationships within pyran-dione molecules. core.ac.uk These experiments correlate signals from different nuclei, revealing bonding pathways and through-space interactions.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivities, allowing for the mapping of proton networks within the molecule. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. core.ac.uk This is a powerful method for assigning carbon signals based on their known proton attachments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete carbon skeleton. nih.gov It detects longer-range couplings between protons and carbons over two or three bonds, connecting molecular fragments that may not be linked by direct proton-proton coupling. Careful analysis of HMBC correlations can help elucidate the configuration of derivatives. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. The detection of NOE cross-peaks provides critical information about the molecule's three-dimensional structure, conformation, and relative stereochemistry. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. youtube.com When a pyran-dione molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. libretexts.org

The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments is unique to the molecule's structure. For pyran-based structures, common fragmentation pathways include the loss of small, stable neutral molecules. A notable fragmentation for 2-pyrones is the loss of a carbon monoxide (CO) molecule (M-28). researchgate.net Other expected fragmentations involve the cleavage of side chains or the opening of the pyran ring. Analysis of these patterns allows researchers to confirm the presence of the pyran-dione core and identify the nature and location of substituents. researchgate.netmiamioh.edu

Table 2: Common Fragmentation Patterns in Mass Spectra of Pyran Derivatives

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Determines the molecular weight of the compound. |

| [M-CO]⁺ | Loss of Carbon Monoxide | A characteristic fragmentation for pyrone-type structures. researchgate.net |

| [M-H₂O]⁺ | Loss of Water | May occur if hydroxyl groups are present (e.g., in enol tautomers). |

| [M-R]⁺ | Loss of a side chain (R) | Helps identify substituents on the pyran-dione ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com

For 2H-Pyran-3,4-dione and its derivatives, the most prominent features in the IR and Raman spectra are the signals corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

Carbonyl (C=O) Stretching: The dione functionality results in strong absorption bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The exact frequency can indicate the nature of the carbonyl group (e.g., ketone, lactone) and whether it is part of a conjugated system. The presence of multiple C=O bands can provide evidence for different carbonyl environments within the molecule.

Alkene (C=C) Stretching: Vibrations from the C=C double bond in the pyran ring typically appear in the 1600-1680 cm⁻¹ region. These signals are often more intense in the Raman spectrum, especially for more symmetric C=C bonds. ksu.edu.sa

C-O Stretching: The C-O bonds of the ether linkage within the pyran ring produce characteristic bands in the 1000-1300 cm⁻¹ region.

These techniques are also valuable for studying tautomerism. For example, a pyran-dione might exist in equilibrium with an enol tautomer. This would be evidenced by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a shift in the carbonyl and C=C stretching frequencies in the vibrational spectra. helsinki.fi

Table 3: Characteristic Vibrational Frequencies for Pyran-Dione Structures

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Enol) | IR | 3200 - 3600 | Broad, Medium |

| C-H Stretch (sp²) | IR, Raman | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | IR | 1700 - 1750 | Strong |

| C=O Stretch (Conjugated) | IR | 1650 - 1700 | Strong |

| C=C Stretch | Raman, IR | 1600 - 1680 | Medium (Strong in Raman) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. For chiral pyran-dione derivatives, X-ray crystallography is the primary method for determining the absolute configuration of stereocenters. nih.gov

The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. nih.gov The diffraction pattern produced by the crystal is used to calculate the electron density distribution within the molecule, ultimately yielding a detailed 3D structural model. Studies on various pyran and pyran-dione derivatives have successfully employed this technique to confirm their molecular structures, including the conformation of the pyran ring (e.g., boat, sofa) and the spatial arrangement of substituents. helsinki.fimdpi.commkuniversity.ac.innih.gov The data obtained from X-ray analysis serves as the ultimate proof of structure, often used to validate assignments made by other spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. uci.edu In the context of pyran-dione chemistry, HPLC is essential for assessing the purity of synthesized compounds and for isolating them from reaction byproducts or other impurities. rsc.orgnih.gov

The most common mode used is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. uci.edusielc.com The components of the mixture are separated based on their differential partitioning between the two phases. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that can be used for identification when compared to a known standard.

By integrating the area under each peak in the resulting chromatogram, the relative concentration of the pyran-dione and any impurities can be determined, providing a quantitative measure of purity. rsc.org HPLC methods can be scaled up for preparative separation, allowing for the purification of larger quantities of the target compound. sielc.com

Table 4: Typical Parameters for HPLC Analysis of Pyran-Dione Compounds

| Parameter | Description |

|---|---|

| Mode | Reverse-Phase (RP) is most common. sielc.com |

| Stationary Phase (Column) | C18 or C8 bonded silica (B1680970) particles. |

| Mobile Phase | A gradient or isocratic mixture of polar solvents, often water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com |

| Detector | UV-Vis detector is widely used, as the chromophores in pyran-diones (C=O, C=C) absorb UV light. nih.gov Diode Array Detectors (DAD) can provide spectral information. uci.edu |

| Output | A chromatogram showing peaks corresponding to each separated component versus retention time. |

Other Advanced Spectroscopic and Electrochemical Techniques (e.g., UV-Visible, Electron Paramagnetic Resonance, Scanning Electron Microscopy)

Beyond nuclear magnetic resonance and mass spectrometry, a range of other advanced spectroscopic techniques are employed to elucidate the electronic, structural, and morphological properties of pyran-dione structures. These methods provide complementary information crucial for understanding the behavior of these compounds in various applications. While specific data for the parent compound this compound is limited, extensive research on its derivatives provides significant insight into the characteristics of the pyran-dione core.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores. uobabylon.edu.iq The pyran-dione nucleus, with its conjugated system of carbonyl groups and double bonds, acts as a chromophore, absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (such as non-bonding n and bonding π orbitals) to higher energy anti-bonding orbitals (π*). uobabylon.edu.iq

The UV spectra of pyranone derivatives typically display two primary absorption bands: Band I, appearing at a longer wavelength (usually 300-380 nm), and Band II, at a shorter wavelength (usually 240-280 nm). ijims.com These bands are associated with the electronic transitions within the molecule's cinnamoyl and benzoyl systems, respectively. ijims.com

Research on various pyran-dione derivatives demonstrates how structural modifications influence their UV-Vis absorption spectra. Substituents on the pyran ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. For example, studies on 2H-pyrano[3,2-c]chromene-2,5(6H)-diones have shown distinct absorption profiles in solvents like dichloromethane, highlighting the influence of the extended conjugated system on the electronic properties. researchgate.net The position and intensity of these absorption bands provide critical information about the extent of conjugation and the electronic environment of the pyran-dione core.

The following table summarizes UV-Visible absorption data for selected pyran-dione derivatives, illustrating the impact of structural variations on their electronic absorption properties.

| Compound/Derivative Class | Solvent | λmax (nm) | Reference |

| 2H-Pyrano[3,2-c]chromene-2,5(6H)-dione derivatives | Dichloromethane | ~300 - 350 | researchgate.net |

| 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-{...}-4H-4-chromenone | Ethanol (B145695) | 382 (Band I) | ijims.com |

| 4-hydroxy-5-methyl-3(2H)-furanone | Not Specified | Not Specified | nih.gov |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Not Specified | Not Specified | nih.gov |

This interactive table provides a summary of UV-Visible absorption maxima for various compounds related to pyran-dione structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects and characterizes species with one or more unpaired electrons, such as free radicals and many transition metal ions. auburn.eduyoutube.com The fundamental principle of EPR involves the Zeeman effect, where the energy levels of an unpaired electron split in the presence of an external magnetic field. auburn.edu Transitions between these spin states are induced by microwave radiation, giving rise to an EPR spectrum. auburn.edu

While the this compound molecule in its ground state is diamagnetic (contains no unpaired electrons) and therefore EPR-silent, the technique is highly relevant for studying its potential paramagnetic derivatives or reaction intermediates. EPR can provide invaluable information on:

Radical Intermediates: In chemical or biological reactions, pyran-dione structures could form short-lived radical intermediates through oxidation or reduction processes. EPR is the only technique that can directly detect and identify these radical species, offering insight into reaction mechanisms. youtube.com

Transition Metal Complexes: If a pyran-dione derivative acts as a ligand to a paramagnetic transition metal ion (e.g., Cu(II), Co(II)), EPR can be used to probe the electronic structure, oxidation state, and coordination environment of the metal center. researchgate.netyoutube.com

Defect Sites: In solid-state materials or polymers incorporating pyran-dione units, EPR can identify and characterize structural defects or trapped electrons, which are often crucial for the material's electronic or catalytic properties. chimia.ch

Although specific EPR studies on this compound are not prominent in the literature, the technique's power lies in its ability to selectively monitor paramagnetic species, making it an essential tool for investigating the redox chemistry and coordination behavior of its derivatives. chimia.ch

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that uses a focused beam of electrons to generate detailed images of a sample's topography and morphology. It is not used to determine the molecular structure of individual compounds but is indispensable for characterizing the solid-state features of materials containing pyran-dione structures, such as microcrystals, polymers, or catalysts.

In the context of pyran-dione research, SEM provides critical information on:

Particle Size and Shape: For pyran-dione derivatives synthesized as solids or used in the fabrication of materials, SEM reveals the size, shape, and distribution of particles.

Surface Morphology: The technique can visualize the surface texture, porosity, and any aggregated structures of the material.

Catalyst Characterization: In syntheses involving catalysts to produce pyran-dione derivatives, SEM is used to examine the catalyst's morphology. For instance, in the synthesis of dihydropyrano[3,2-b]pyran derivatives, SEM images of a Fe3O4@CQD@CuI nanomagnetic catalyst revealed that the particles were spherical with dimensions in the nanoscale range (approximately 26–55 nm). nih.gov

The morphological data obtained from SEM are crucial for understanding the material's physical properties and performance in applications like catalysis and materials science.

| Material | Technique | Observed Morphology | Particle/Feature Size | Reference |

| Fe3O4@CQD@CuI Nanocatalyst | FE-SEM | Spherical particles | ~26-55 nm | nih.gov |

| Fe3O4 Nanoparticles | TEM | Spherical | < 20 nm | nih.gov |

This interactive table summarizes morphological findings from microscopy studies on materials used in the synthesis of pyran derivatives.

V. Computational Chemistry and Theoretical Studies on Pyran Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands out as a primary computational tool for investigating pyran-dione derivatives. nih.govnih.gov Researchers commonly employ functionals like B3LYP in combination with various basis sets such as 6-31G(d,p) and 6-311++G(d,p) to perform these calculations. mdpi.combohrium.comacs.orgresearchgate.netscifiniti.com Software packages like Gaussian are frequently utilized for these theoretical explorations. mdpi.comresearchgate.netmdpi.comqu.edu.qa These studies encompass a wide range of pyran-based compounds, providing a foundational understanding of their chemical behavior. mdpi.comnih.govmaterialsciencejournal.org

DFT calculations are instrumental in determining the most stable three-dimensional structures of pyran-dione molecules through geometry optimization. mdpi.comresearchgate.net This process identifies the lowest energy arrangement of atoms, corresponding to the most probable molecular structure. The theoretical results are often validated by comparing them with experimental data from single-crystal X-ray diffraction, with studies reporting good agreement between the calculated and observed geometries. researchgate.netqu.edu.qamdpi.com

Conformational analysis, also performed using DFT, explores the various spatial arrangements (conformers) a molecule can adopt and their relative stabilities. mdpi.comresearchgate.netijcce.ac.ir For instance, studies on pyran-2,4-dione derivatives have shown that different tautomeric forms can exist, with calculations revealing the 2,4-dione isomer to be the most stable. mdpi.comacs.org In some pyran derivatives, unique conformations such as a "flattened-boat" shape for the pyran ring have been identified through these computational methods. bohrium.com The analysis extends to understanding the interconversion pathways between different conformers, as seen in studies of 3,4-dihydro-2H-pyran. rsc.org These analyses are critical for understanding how the molecule's shape influences its interactions and properties.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comimperial.ac.uk The energies and shapes of these orbitals are crucial for understanding the electronic transitions and chemical reactivity of a molecule. materialsciencejournal.orgajchem-a.com

For pyran-dione systems, FMO analysis shows that both HOMO and LUMO are typically distributed over the π-system of the molecule. mdpi.comresearchgate.net This distribution indicates that the lowest energy electronic excitations are mainly π-π* transitions. mdpi.comresearchgate.net The specific locations of these orbitals can be influenced by substituents. For example, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was localized on the electron-withdrawing 4-nitrophenyl ring. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter derived from FMO analysis. materialsciencejournal.orgajchem-a.com This gap is a measure of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive and less stable. ajchem-a.combenchchem.com

The magnitude of the HOMO-LUMO gap is strongly correlated with the molecule's reactivity, with smaller gaps indicating higher electrophilicity. benchchem.com This correlation is valuable for designing molecules with specific electronic properties and reactivity. researchgate.net

| Compound Type | HOMO-LUMO Gap (eV) | Implication |

|---|---|---|

| Decahydroquinoxaline derivative | 3.48 | Higher reactivity due to a smaller gap. benchchem.com |

| Decahydro-1H-benzo[b] mdpi.comvulcanchem.comdiazepine derivative | 3.56 | Relatively lower reactivity. benchchem.com |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | 4.54 | High stability due to a larger gap. materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.comresearchgate.net MEP maps illustrate the electrostatic potential on the molecule's electron density surface. These maps use a color scale where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comresearchgate.net

Studies on pyran-2,4-dione derivatives show that these molecules possess a polar character with distinct, differently charged regions. mdpi.comresearchgate.netresearchgate.net The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule will interact with other reagents or biological targets. rsc.orgdergipark.org.tr